
YM-53601
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
YM-53601 is a complex organic compound that features a unique combination of a carbazole moiety and a 1-azabicyclo[2.2.2]octane structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of YM-53601 typically involves multiple steps, starting with the preparation of the carbazole core and the 1-azabicyclo[2.2.2]octane intermediate. The key steps include:
Formation of the Carbazole Core: This can be achieved through various methods, including the Fischer indole synthesis or the Borsche-Drechsel cyclization.
Preparation of the 1-azabicyclo[2.2.2]octane Intermediate: This involves the cyclization of appropriate precursors, often using catalytic hydrogenation or other cyclization techniques.
Coupling of the Two Moieties: The final step involves the coupling of the carbazole core with the 1-azabicyclo[2.2.2]octane intermediate, typically through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and scalable purification techniques.
化学反应分析
Types of Reactions
YM-53601 can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.
Reduction: The azabicyclo structure can be reduced to form the corresponding amine.
Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Carbazole-3,6-dione.
Reduction: The corresponding amine derivative.
Substitution: Various substituted carbazole derivatives, depending on the nucleophile used.
科学研究应用
Cholesterol and Triglyceride Reduction
Numerous preclinical studies have demonstrated the efficacy of YM-53601 in lowering plasma cholesterol and triglyceride levels across various animal models:
- Guinea Pigs : Treatment with this compound resulted in a significant reduction in total and non-high-density lipoprotein cholesterol (nonHDL-C) by 44% and 47%, respectively, at the highest dose compared to controls. In contrast, pravastatin resulted in reductions of 32% and 33% .
- Rhesus Monkeys : this compound decreased plasma nonHDL-C by 37% over a treatment period, outperforming pravastatin .
- Hamsters : In hamsters fed a normal diet, this compound led to an 81% decrease in plasma triglycerides at a dose of 50 mg/kg over five days. When compared to fenofibrate, it demonstrated superior efficacy in reducing triglycerides by 73% under high-fat diet conditions .
Data Tables
The following tables summarize key findings from various studies regarding the effects of this compound on lipid profiles:
Animal Model | Dosage (mg/kg) | Cholesterol Reduction (%) | Triglyceride Reduction (%) |
---|---|---|---|
Guinea Pigs | 100 | Total: 44%, nonHDL-C: 47% | Not assessed |
Rhesus Monkeys | 50 | nonHDL-C: 37% | Not assessed |
Hamsters (Normal Diet) | 50 | Not assessed | 81% |
Hamsters (High-Fat Diet) | 100 | Not assessed | 73% |
Case Studies
-
Study on Cholesterol Biosynthesis :
A study evaluated the mechanism by which this compound decreases plasma cholesterol levels. It was found that single oral administration significantly reduced plasma cholesterol by up to 49% within six hours post-administration . -
Inhibition of Lipogenic Biosynthesis :
Another investigation focused on the impact of this compound on lipogenic biosynthesis in rats. The compound inhibited both fatty acid and triglyceride biosynthesis, suggesting its role in modulating lipid metabolism beyond just cholesterol reduction . -
Comparative Efficacy with Other Agents :
In comparative studies against traditional lipid-lowering agents like fibrates and HMG-CoA reductase inhibitors, this compound consistently showed superior results in lowering both cholesterol and triglyceride levels across multiple animal models .
Potential Clinical Applications
Given its significant effects on lipid metabolism, this compound is being explored as a therapeutic candidate for conditions associated with dyslipidemia, such as cardiovascular diseases. Its unique mechanism as a squalene synthase inhibitor positions it as a promising alternative or adjunct to existing therapies.
作用机制
The mechanism of action of YM-53601 involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s unique structure allows it to modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
1-azabicyclo[2.2.2]octane: A simpler analog with similar structural features but lacking the carbazole moiety.
8-azabicyclo[3.2.1]octane: Another bicyclic compound with potential biological activity.
Carbazole: The core structure present in the compound, known for its wide range of applications in organic synthesis and medicinal chemistry.
Uniqueness
YM-53601 is unique due to its combination of the carbazole and 1-azabicyclo[2.2.2]octane structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C21H22ClFN2O |
---|---|
分子量 |
372.9 g/mol |
IUPAC 名称 |
2-[(2Z)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride |
InChI |
InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18+; |
InChI 键 |
JWXYVHMBPISIJQ-LTRPLHCISA-N |
手性 SMILES |
C1CN2CCC1/C(=C(\COC3=CC4=C(C=C3)C5=CC=CC=C5N4)/F)/C2.Cl |
规范 SMILES |
C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl |
同义词 |
(E)-2-(2-fluoro-2-(quinuclidin-3-ylidene)ethoxy)-9H-carbazole monohydrochloride YM 53601 YM-53601 YM53601 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。